N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide - 327106-31-0

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide

Catalog Number: EVT-1397365
CAS Number: 327106-31-0
Molecular Formula: C24H17N3O3S2
Molecular Weight: 459.5g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of Thioureas: This approach involves the reaction of thioureas with appropriate reagents like α-haloketones or α-haloesters. For instance, the synthesis of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds was achieved by cyclizing 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone. []

  • Reaction with Carbamoyl Chlorides: Some syntheses involve reacting substituted benzothiazoles with carbamoyl chlorides in the presence of a base. []

  • Condensation Reactions: These reactions utilize the reactivity of the amino group in 2-aminobenzothiazoles to form various derivatives, such as thioureas, amides, and Schiff bases. [, , , ]

  • Multi-Step Synthesis: Complex benzothiazole derivatives often require multi-step syntheses involving the sequential introduction of different functional groups. [, , , , ]

Molecular Structure Analysis
  • The molecular structures of benzothiazole derivatives have been extensively studied using various spectroscopic techniques such as IR, NMR, and mass spectrometry. [, , , , , , ]
  • X-ray crystallography has also been employed to determine the three-dimensional structures of some derivatives, providing valuable insights into their conformation and intermolecular interactions. [, , ]
  • Computational methods, such as molecular docking and molecular dynamics simulations, are frequently used to study the interactions of benzothiazole derivatives with their target proteins. [, ]
Mechanism of Action
  • Inhibition of Enzymes: Several benzothiazole derivatives act by inhibiting specific enzymes involved in various biological pathways. For instance, some compounds exhibit anticonvulsant activity by potentially inhibiting carbonic anhydrase. [] Others act as anticancer agents by suppressing the PI3K/AKT signaling pathway. []

  • Receptor Modulation: Certain benzothiazole derivatives function as agonists or antagonists of specific receptors, modulating downstream signaling cascades. For example, some are known to act as cannabinoid receptor ligands, displaying varied functional selectivity at canonical and noncanonical pathways. []

Applications
  • Anticonvulsant Agents: Numerous studies focus on developing new anticonvulsant agents with improved efficacy and safety profiles. Benzothiazole derivatives have shown promising results in animal models of epilepsy. [, , ]

  • Anticancer Agents: The search for novel anticancer therapies with reduced side effects is a major area of research. Benzothiazole derivatives have demonstrated potential in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines. [, ]

  • Antimicrobial Agents: With the increasing threat of antibiotic resistance, developing new antimicrobial agents is crucial. Benzothiazole derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. [, , ]

  • Anti-inflammatory Agents: Controlling inflammation is vital in managing various chronic diseases. Benzothiazole derivatives have shown promising anti-inflammatory effects in experimental models. [, , ]

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

  • Compound Description: This series of compounds features a 1,3-thiazole ring linked to a substituted benzothiazole moiety through an imine bond. The study investigated the cytotoxic activity of these compounds against various cancer cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929 .

1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

  • Compound Description: These compounds consist of a urea group connecting a substituted benzothiazole with a substituted azetidinone ring. The research examined their anticonvulsant, hepatotoxic, and neurotoxic properties. Notably, compounds with specific substitutions on the benzothiazole (F, CH3 at the 6-position) and phenyl ring (H, OCH3 at the 3-position, and OH, OCH3 at the 4-position) exhibited enhanced anticonvulsant activity .

tert-Butyl N-methyl-N-[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate

  • Compound Description: This complex ligand features a 1,3-benzothiazole core linked to a pyridine-triazole moiety through a methylene bridge. This ligand was used to synthesize a copper(II) coordination polymer .

5-[4'-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amyl-porphyrin

  • Compound Description: This compound features a porphyrin ring system functionalized with a 1,3-benzothiazole group. The study investigated its coordination properties with cobalt, copper, and zinc acetates and its potential for surface modification of polypropylene materials. The research also explored the modified materials' bioactivity against Staphylococcus aureus and Escherichia coli .

{μ-2-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-azapropane-1,3-dithiolato-κ4 S,S′:S,S′}bis[tricarbonyliron(I)]

  • Compound Description: This compound represents an azadithiolatodiiron complex, incorporating a 1,3-benzothiazole group within its structure. It serves as a model for the active site of [FeFe]-hydrogenase, an enzyme relevant to hydrogen metabolism .

5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one Mannich Bases

  • Compound Description: This series focuses on Mannich bases derived from 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one. These compounds were synthesized and evaluated for their antimicrobial, antioxidant, and cytotoxic activities .

2-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)-N′-[(Z)-phenylmethylidene]acetohydrazide Derivatives

  • Compound Description: This set of compounds comprises hydrazide derivatives incorporating a substituted benzothiazole moiety. The research aimed to develop novel anticonvulsant agents and evaluated the synthesized compounds for their activity .

8-Substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

  • Compound Description: This group of compounds features a triazine ring fused to a benzothiazole unit, with various substituents on both rings. The study investigated their anticonvulsant, analgesic, hepatotoxic, and neurotoxic properties .

N-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)

  • Compound Description: PB11 is a benzothiazole derivative investigated for its anticancer activity. The study demonstrated its cytotoxicity against human glioblastoma (U87) and cervix cancer (HeLa) cells by inducing apoptosis through the PI3K/AKT signaling pathway .
  • Compound Description: AMG 517 and AMG8163 are potent and selective antagonists of the transient receptor potential vanilloid type 1 (TRPV1), a nonselective cation channel involved in pain sensation. These compounds effectively block capsaicin, proton, and heat activation of TRPV1 in vitro and in vivo .

4-(2-Chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6) and N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)

  • Compound Description: These two compounds, identified through a multi-step virtual screening protocol, emerged as promising non-acidic inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) with IC50 values of 1.2 μM and 1.3 μM, respectively. mPGES-1 is a potential therapeutic target for inflammatory diseases and cancer .

7-tert-Butyl-6-(4-chlorophenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP)

  • Compound Description: BCTP is a potent and selective antagonist of TRPV1. Unlike other TRPV1 antagonists, BCTP displays a reduced propensity to induce hyperthermia, a significant side effect associated with this drug class. It effectively blocks the activation of human TRPV1 by capsaicin, low pH, and heat .
  • Compound Description: These compound series showcase the 1,3-benzothiazole core incorporated into different heterocyclic frameworks. The research aimed to synthesize and evaluate these compounds for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic properties .
  • Compound Description: These compounds represent a combination therapy approach for treating cancer. The first compound is an MDM2 inhibitor, and the second, incorporating a benzothiazole moiety, is an FLT3 inhibitor .

4-(m-Hydroxy-p-methoxyphenyl)-1-[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl)amido-2-phenyl]-3-chloroazetidin-2-one Derivatives

  • Compound Description: This series comprises azetidinone derivatives containing the 1,3-benzothiazole unit. The studies investigated their potential as anti-inflammatory [, ] and anthelmintic agents .
  • Compound Description: These compound series feature thiourea and thiobarbituric acid derivatives incorporating the 1,3-benzothiazole unit. The study explored their potential entomological and antibacterial activities .

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides

  • Compound Description: This compound series focuses on nicotinamide derivatives containing the 1,3-benzothiazole unit. The research investigated their in vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungal species .
  • Compound Description: These compounds feature a heterocyclic ring linked to a di- or trifluorobutenyl sulfone or sulfoxide moiety. One specific example within this group is a structure where the heterocycle is represented by a benzothiazole ring, specifically a 6-methylbenzothiazole-2-yl group attached to the sulfone/sulfoxide linker .

(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide (12a)

  • Compound Description: Compound 12a is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), an enzyme involved in T-cell signaling. This benzothiazole derivative demonstrated significant inhibitory activity against ITK, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases .

(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

  • Compound Description: This benzothiazole derivative is another potent and selective inhibitor of ITK, similar to compound 12a. The presence of the benzothiazole and cyclopropanecarboxamide moieties contributes to its inhibitory activity against ITK, making it a potential candidate for developing therapeutics for immune-related disorders .

Properties

CAS Number

327106-31-0

Product Name

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenyl-4-quinolinecarboxamide

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Molecular Formula

C24H17N3O3S2

Molecular Weight

459.5g/mol

InChI

InChI=1S/C24H17N3O3S2/c1-32(29,30)16-11-12-20-22(13-16)31-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28)

InChI Key

QRYNQHZFVSXDMI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.